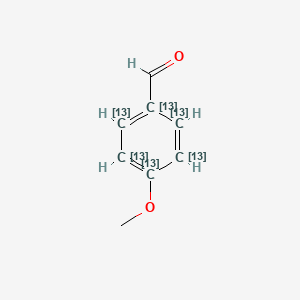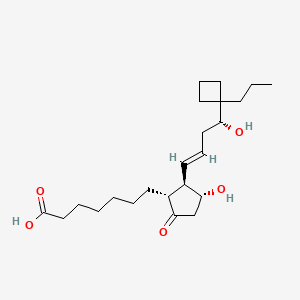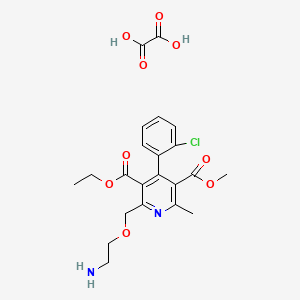
4-Anisaldehyde-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anisaldehyde-13C6, also known as p-Anisaldehyde-13C6 or 4-Methoxybenzaldehyde-13C6, is a biochemical used for proteomics research . It has a molecular formula of C2(13-C)6H8O2 and a molecular weight of 142.10 .
Synthesis Analysis
The synthesis of anisaldehyde, the non-isotopic variant of 4-Anisaldehyde-13C6, can be achieved through the ozonolysis of anethole in a system composed of water and ethyl acetate . This method is environmentally friendly and avoids the isolation or decomposition of ozonide .Molecular Structure Analysis
The molecule consists of a benzene ring with a formyl and a methoxy group . The molecular formula is C8H8O2 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
4-Anisaldehyde-13C6: is utilized in proteomics research as a biochemical tool . Its stable isotope-labeled form allows for accurate quantification of proteins, especially in mass spectrometry-based applications. This compound’s unique properties enable researchers to track and measure protein interactions and dynamics within biological systems.
Tyrosinase Inhibition Studies
In the field of enzymology, 4-Anisaldehyde-13C6 has been identified as a potent tyrosinase inhibitor . Tyrosinase is an enzyme critical in melanin synthesis, and its inhibition is crucial for studying and treating hyperpigmentation disorders. The compound’s efficacy in inhibiting tyrosinase can lead to the development of new treatments for skin conditions.
Cosmetic Applications
The compound finds applications in the cosmetic industry , particularly in the development of products aimed at skin lightening and anti-aging . By inhibiting tyrosinase, 4-Anisaldehyde-13C6 can reduce melanin production, thereby having potential use in cosmetics that aim to even out skin tone or reduce the appearance of age spots.
Plastic Production
In plastic production , 4-Anisaldehyde-13C6 can be involved in the synthesis of polymers and resins . Its structural properties may influence the polymerization processes, leading to plastics with specific characteristics such as enhanced biodegradability or improved mechanical strength.
Biofuels Research
The compound is also relevant in biofuels research . As a chemical intermediate, it could be used in the synthesis of biofuel components or as a tracer to study fuel combustion mechanisms and efficiency . Its stable isotope labeling makes it a valuable tool for tracking chemical transformations during fuel production and usage.
Perfumery
Lastly, 4-Anisaldehyde-13C6 is significant in perfumery for the creation of fragrances . Its aldehyde group contributes to the scent profile of perfumes, providing sweet, powdery, and floral notes. It’s an essential ingredient for perfumers aiming to achieve complex and layered fragrance compositions.
Safety and Hazards
Wirkmechanismus
Target of Action
4-Anisaldehyde-13C6 is a biochemical used for proteomics research It is structurally related to 4-anisaldehyde, also known as p-anisaldehyde , which is an organic compound with a benzene ring, a formyl, and a methoxy group . This compound is widely used in the fragrance and flavor industry .
Mode of Action
Given its use in proteomics research , it may be involved in the study of protein expression and interactions
Biochemical Pathways
The use of stable isotopes like 13c in metabolomics research can uncover dynamic biochemical landscapes and interorgan metabolite transport . This suggests that 4-Anisaldehyde-13C6 could potentially be used to trace and study various biochemical pathways.
Pharmacokinetics
It is soluble in dichloromethane and ethyl acetate , which may influence its absorption and distribution. It is recommended to store the compound at -20° C , indicating that its stability and bioavailability may be temperature-dependent.
Result of Action
Given its use in proteomics research , it may contribute to the understanding of protein expression and interactions, which could have various downstream effects at the molecular and cellular levels.
Action Environment
It is recommended to store the compound at -20° c , suggesting that temperature could be a significant environmental factor affecting its stability.
Eigenschaften
IUPAC Name |
4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-CLQMYPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675630 |
Source


|
| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Anisaldehyde-13C6 | |
CAS RN |
1189441-55-1 |
Source


|
| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














